molecular formula C13H15NOS B511085 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol CAS No. 66200-58-6

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Cat. No. B511085
CAS RN: 66200-58-6
M. Wt: 233.33g/mol
InChI Key: QZCQMSVDIPEADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, or PTE, is an organic compound that has been used in a variety of scientific research applications. PTE is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It is a synthetic compound that is synthesized through a two-step reaction involving the reaction of thiophene-2-carbaldehyde with an amine. PTE has been studied in both in vivo and in vitro applications, and its mechanism of action, biochemical and physiological effects, and pharmacodynamics have been explored.

Scientific Research Applications

Synthesis and Characterization of New Compounds

Research has explored the synthesis and characterization of new compounds that share structural similarities with "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol." For instance, Parveen et al. (2008) developed a series of hydroxy pyrazolines derived from a precursor obtained via the Claisen–Schmidt condensation, showcasing the compound's utility in synthesizing structurally diverse derivatives with potential for further chemical transformations and applications in materials science (Parveen, Iqbal, & Azam, 2008).

Development of Chemosensors

Another significant application involves the development of chemosensors for detecting metal ions. Patil et al. (2017) synthesized vitamin K3 derivatives structurally related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol," demonstrating their effectiveness as chemosensors for transition metal ions. This research underscores the potential of such compounds in environmental monitoring and analytical chemistry (Patil et al., 2017).

Catalysis and Peptide Synthesis

In the realm of catalysis and synthetic methodology, Dine et al. (2015) reported on the use of a phenylboronic acid derivative for amide bond synthesis, indicating the role of structurally similar compounds in facilitating the formation of amides at room temperature. This methodology could be applied to a broad range of substrates, offering a green alternative for peptide bond formation in pharmaceutical synthesis (Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Advanced Material Synthesis

Moreover, compounds related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol" have been employed in the synthesis of advanced materials. For instance, Zarandona et al. (2020) developed chitosan films incorporating β-cyclodextrin complexes for controlled release of bioactives, highlighting the compound's relevance in creating functional materials for the food and pharmaceutical industries (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

properties

IUPAC Name

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQMSVDIPEADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.